4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile
Description
This compound features a pyridine ring substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. A hydrazine-based methylene bridge connects this pyridinyl moiety to a benzonitrile group (C₆H₄-CN). The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the nitrile group contributes to hydrogen bonding and polarity . Such structural motifs are common in agrochemicals and pharmaceuticals, where bioactivity is influenced by electronic and steric effects .
Properties
IUPAC Name |
4-[(2E)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydrazinyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4/c15-12-5-10(14(16,17)18)7-20-13(12)8-21-22-11-3-1-9(6-19)2-4-11/h1-5,7-8,22H/b21-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUKUYKVEYJVAK-ODCIPOBUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)N/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylene}hydrazino)benzenecarbonitrile is a compound of interest due to its potential biological activities, especially in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in cellular models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C13H8ClF3N4
- Molecular Weight : 309.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. Studies indicate that it may exert its effects through the following mechanisms:
- VEGFR-2 Inhibition : Similar compounds have shown significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis. For instance, a related compound demonstrated an IC50 value of 0.014 μM against VEGFR-2, indicating potent inhibitory activity .
- Cell Cycle Arrest and Apoptosis Induction : Compounds with similar structural features have been reported to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting that this compound may also share these properties .
Biological Activity Data
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| VEGFR-2 Inhibition | 0.014 | |
| Cytotoxicity (HT-29 Cell Line) | 3.38 | |
| Cytotoxicity (COLO-205 Cell Line) | 10.55 |
Case Studies
A study on derivatives similar to this compound revealed promising results in terms of anticancer activity:
- Study Overview : A series of new compounds were designed and synthesized, focusing on their ability to inhibit VEGFR-2 and induce apoptosis.
- Findings : The most active compound exhibited significant cytotoxicity against colorectal cancer cell lines, with molecular docking studies revealing strong binding affinity to the active site of VEGFR-2 .
Research Findings
Recent research emphasizes the importance of structural modifications in enhancing the biological activity of compounds related to this compound:
- Structural Activity Relationship (SAR) : Modifications in the pyridine ring and introduction of halogen substituents have been linked with increased potency against cancer cell lines.
- Molecular Docking Studies : Advanced computational studies have been conducted to understand the binding interactions at the molecular level, confirming that key amino acids in VEGFR-2 are involved in the binding process .
Comparison with Similar Compounds
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
